![molecular formula C8H7NO2S B13546220 2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)
2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid is an organic compound with the molecular formula C8H7NO2S It features a thiophene ring substituted with a cyanomethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid typically begins with commercially available thiophene derivatives.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to 100°C, depending on the specific reagents and catalysts used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates. Catalysts and solvents are chosen to optimize the reaction kinetics and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyanomethyl group can yield primary amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry
In materials science, this compound can be used in the development of conductive polymers and organic electronic materials. Its ability to undergo polymerization and form stable conjugated systems makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanomethyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetic acid: Lacks the cyanomethyl group, making it less versatile in terms of functionalization.
2-(Cyanomethyl)thiophene: Does not have the acetic acid moiety, limiting its applications in certain synthetic routes.
3-Thiopheneacetic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid is unique due to the presence of both the cyanomethyl and acetic acid groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-[5-(cyanomethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C8H7NO2S/c9-2-1-7-3-6(5-12-7)4-8(10)11/h3,5H,1,4H2,(H,10,11) |
InChI Key |
VAPMEBXZNCIJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CC(=O)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


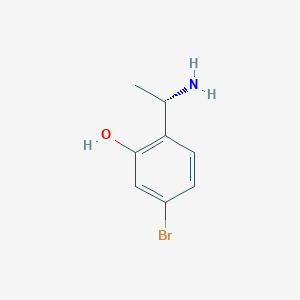
![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
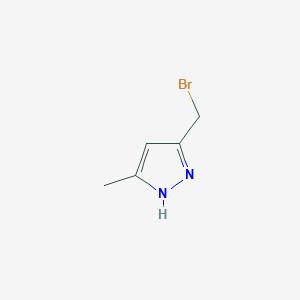
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)
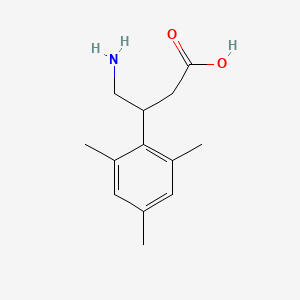
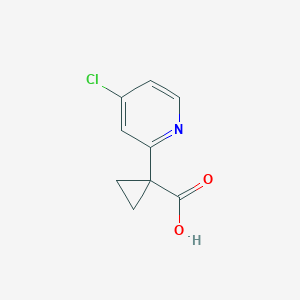

![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
methyl}prop-2-enamide](/img/structure/B13546190.png)
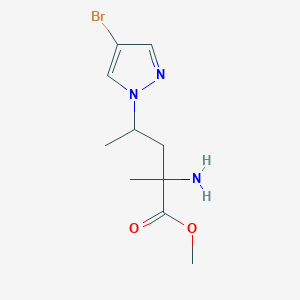
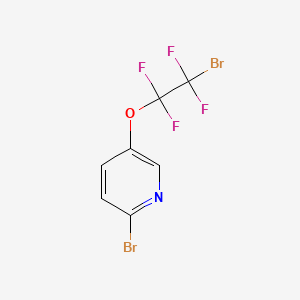
![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)
![N-[(1,3-benzothiazol-2-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13546214.png)

